amido}(p-cymene)ruthenium(II)](/img/structure/B13726106.png)
Chloro{[(1S,2S)-(-)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)ruthenium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RuCl(p-cymene)[(S,S)-Ts-DPEN] is a chiral diamine ligand complexed with ruthenium. This compound is known for its application in asymmetric transfer hydrogenation reactions, particularly for the reduction of imines and ketones . The compound’s full name is [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]-ruthenium .
准备方法
The synthesis of RuCl(p-cymene)[(S,S)-Ts-DPEN] typically involves the reaction of dichloro(p-cymene)ruthenium(II) dimer with (S,S)-Ts-DPEN in the presence of a base . The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The product is usually obtained as a solid, which can be purified by recrystallization .
化学反应分析
RuCl(p-cymene)[(S,S)-Ts-DPEN] is primarily used in asymmetric transfer hydrogenation reactions. It can reduce a variety of imines and ketones to their corresponding amines and alcohols, respectively . Common reagents used in these reactions include hydrogen donors such as isopropanol or formic acid . The major products formed are chiral amines and alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
科学研究应用
RuCl(p-cymene)[(S,S)-Ts-DPEN] has a wide range of applications in scientific research. In chemistry, it is used as a catalyst for asymmetric transfer hydrogenation reactions, which are important for the synthesis of chiral compounds . The compound’s ability to catalyze the formation of chiral molecules makes it valuable for the production of enantiomerically pure pharmaceuticals . In industry, it is used in the production of fine chemicals and intermediates for various applications .
作用机制
The mechanism of action of RuCl(p-cymene)[(S,S)-Ts-DPEN] in asymmetric transfer hydrogenation involves the formation of a six-membered transition state . The ruthenium center coordinates with the substrate and the hydrogen donor, facilitating the transfer of hydrogen to the substrate . This process results in the reduction of the substrate and the formation of the desired chiral product . The chiral ligand (S,S)-Ts-DPEN plays a crucial role in determining the stereochemistry of the product .
相似化合物的比较
RuCl(p-cymene)[(S,S)-Ts-DPEN] can be compared with other similar compounds such as RuCl(p-cymene)[(R,R)-Ts-DPEN], RuCl(p-cymene)[(S)-BINAP], and RAPTA-C . These compounds also contain a ruthenium center complexed with various ligands and are used in asymmetric hydrogenation reactions . RuCl(p-cymene)[(S,S)-Ts-DPEN] is unique due to its specific chiral ligand, which provides high enantioselectivity in hydrogenation reactions .
属性
分子式 |
C31H35ClN2O2RuS |
|---|---|
分子量 |
636.2 g/mol |
IUPAC 名称 |
(2-amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1 |
InChI 键 |
AZFNGPAYDKGCRB-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


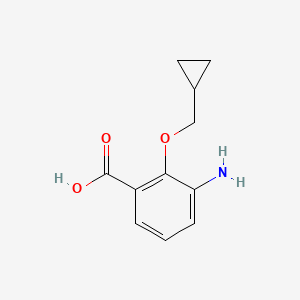
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane; (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane; oxalic acid](/img/structure/B13726033.png)

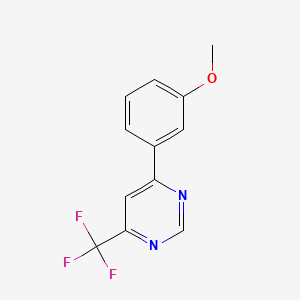
![3-[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13726051.png)
![n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13726061.png)
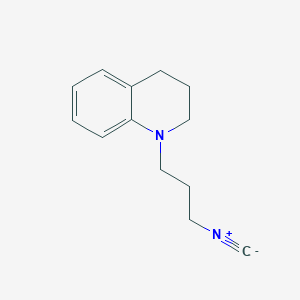
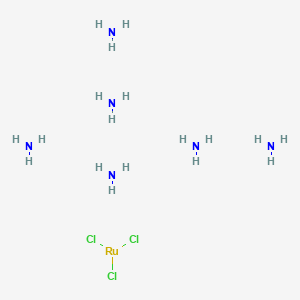
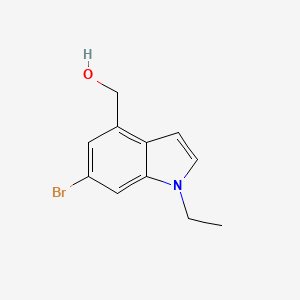

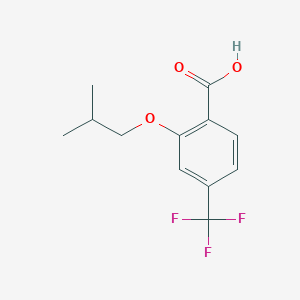
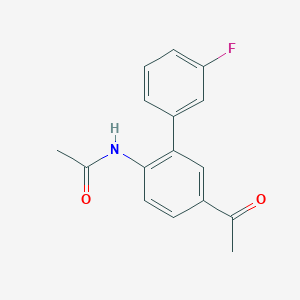
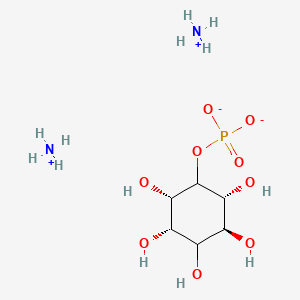
![3-[2-(Dimethylamino)ethylamino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B13726102.png)
